2H-Cyclonon[d]isoxazole(9CI)
Description
Structure
3D Structure
Properties
CAS No. |
105066-28-2 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.188 |
IUPAC Name |
2H-cyclonona[d][1,2]oxazole |
InChI |
InChI=1S/C10H9NO/c1-2-4-6-9-8-11-12-10(9)7-5-3-1/h1-8,11H |
InChI Key |
SIGSHFLWZQBCRL-UHFFFAOYSA-N |
SMILES |
C1=CC=CC2=CNOC2=CC=C1 |
Synonyms |
2H-Cyclonon[d]isoxazole(9CI) |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 2h Cyclonon D Isoxazole 9ci
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
¹H NMR and ¹³C NMR Chemical Shift Analysis
Table 1: Hypothetical ¹H NMR Data for 2H-Cyclonon[d]isoxazole(9CI)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |
|---|
Table 2: Hypothetical ¹³C NMR Data for 2H-Cyclonon[d]isoxazole(9CI)
| Chemical Shift (ppm) | Assignment |
|---|
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)
Two-dimensional NMR techniques would be employed to further elucidate the complex structure of 2H-Cyclonon[d]isoxazole(9CI).
COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling networks, identifying neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C nuclei.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, aiding in the assembly of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities of protons, providing insights into the molecule's stereochemistry and conformation.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS would be used to determine the precise molecular mass of 2H-Cyclonon[d]isoxazole(9CI). This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula.
Table 3: Hypothetical HRMS Data for 2H-Cyclonon[d]isoxazole(9CI)
| Ion | Calculated Mass | Measured Mass |
|---|
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
IR spectroscopy would identify the characteristic functional groups present in 2H-Cyclonon[d]isoxazole(9CI) by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. Key absorptions would be expected for C=N and N-O bonds within the isoxazole (B147169) ring, as well as C-H bonds of the cyclononane (B1620106) ring.
Table 4: Hypothetical IR Absorption Bands for 2H-Cyclonon[d]isoxazole(9CI)
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
|---|
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Should a suitable single crystal of 2H-Cyclonon[d]isoxazole(9CI) be obtained, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This powerful technique would yield precise bond lengths, bond angles, and torsional angles, as well as information about the crystal packing and intermolecular interactions.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)
If 2H-Cyclonon[d]isoxazole(9CI) is a chiral molecule, chiroptical spectroscopy, such as circular dichroism (CD), would be used to investigate its stereochemical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which can be used to determine the enantiomeric purity and, in conjunction with computational methods, the absolute configuration of the molecule.
Computational and Theoretical Investigations of 2h Cyclonon D Isoxazole 9ci
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting the structures, properties, and reactivity of molecules, often providing insights that are difficult to obtain through experimental means alone. ontosight.ai For novel heterocyclic systems like 2H-Cyclonon[d]isoxazole(9CI), these methods are invaluable for understanding their intrinsic electronic nature and potential behavior.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are widely applied to investigate the properties of isoxazole (B147169) derivatives and other heterocyclic compounds. nih.govnih.gov
The initial step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For isoxazole derivatives, this is often performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). acu.edu.in This process yields important structural parameters, including bond lengths and angles. For instance, in a study of 3-phenyl-5-furan isoxazole derivatives, the optimized structure was determined using the B3LYP/6–311++G(d,p) level of theory. acu.edu.in
Following optimization, an analysis of the electronic structure provides insights into charge distribution within the molecule. The Molecular Electrostatic Potential (MEP) map is a valuable tool for this, visualizing the electrophilic and nucleophilic sites. acu.edu.in In a typical MEP map, red regions indicate negative electrostatic potential (nucleophilic reactivity), while blue regions show positive potential (electrophilic reactivity). acu.edu.in For a substituted isoxazole, the negative potential is often concentrated around electronegative atoms like oxygen and nitrogen. acu.edu.in
Table 1: Illustrative Calculated Structural Parameters for a Substituted Isoxazole Derivative Data is hypothetical and representative of typical DFT calculations.
| Parameter | Bond | Calculated Value (Å) |
|---|---|---|
| Bond Length | C=N | 1.345 |
| C-O | 1.368 | |
| N-O | 1.412 | |
| Parameter | Angle | Calculated Value (°) |
| Bond Angle | C-N-O | 108.5 |
| C-C-N | 112.3 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. ukaazpublications.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net
In studies of isoxazole derivatives, DFT calculations are used to determine the energies of these orbitals. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For example, in a theoretical study on various isoxazole derivatives, the HOMO-LUMO energy gaps were calculated using different DFT functionals to assess their potential pharmaceutical activities. researchgate.net The distribution of HOMO and LUMO density across the molecule indicates the most probable sites for electrophilic and nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies for an Isoxazole Derivative Data is hypothetical and based on typical values found in computational studies of isoxazole derivatives.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.58 |
| LUMO | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.33 |
DFT calculations can also predict spectroscopic data, which is invaluable for the characterization of new compounds. Theoretical calculations of NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Visible absorption spectra are commonly performed. nih.govnih.gov For instance, in the study of quinazolin-4-one-isoxazole hybrids, the calculated ¹³C NMR signals for the quaternary carbons of the isoxazole ring were found to be in agreement with experimental data. nih.gov Similarly, calculated IR spectra can help in the assignment of experimental vibrational bands, such as the characteristic C=N and C-O stretching frequencies in the isoxazole ring. nih.gov
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to improve the accuracy of calculations. scispace.comdtic.mil These methods are computationally more demanding and are often used for smaller molecules or to benchmark DFT results. For nitrogen-oxygen heterocycles, ab initio calculations have been employed to study their thermochemical properties and reaction pathways, providing a detailed understanding of their stability and reactivity. researchgate.netresearchgate.net
Density Functional Theory (DFT) Studies
Mechanistic Studies through Computational Chemistry
The fusion of an isoxazole ring to a cyclononene (B11951088) core would most commonly be achieved via the 1,3-dipolar cycloaddition of a nitrile oxide to the double bond of cyclononene. Computational chemistry is an indispensable tool for dissecting the intricate details of such reaction mechanisms.
The 1,3-dipolar cycloaddition of nitrile oxides to alkenes can proceed through several potential pathways, and computational studies are key to distinguishing between them. researchgate.netresearchgate.net Generally, these reactions are found to follow a concerted mechanism, meaning the two new single bonds are formed in a single step. scielo.brmdpi.com However, these concerted pathways are often asynchronous, where the bond formations have progressed to different extents in the transition state. scielo.brmdpi.com For instance, in the reaction between a nitrile oxide and an alkene, the distance for the forming C-C bond might be shorter than the forming C-O bond in the transition state structure. scielo.br
Intrinsic Reaction Coordinate (IRC) calculations are a crucial step after a transition state has been located. scielo.brmdpi.comacs.org This method involves mapping the minimum energy path connecting the transition state to the reactants on one side and the products on the other. mdpi.commdpi.comnih.gov By performing an IRC analysis, researchers can confirm that a calculated transition state structure indeed corresponds to the specific reaction of interest, in this case, the formation of the 2H-Cyclonon[d]isoxazole ring system. mdpi.comnih.govnih.gov The analysis provides a clear visualization of the geometric changes the molecules undergo along the reaction coordinate, verifying the concerted or stepwise nature of the mechanism. scielo.brmdpi.com
The characterization of the transition state is a cornerstone of mechanistic computational studies. A true transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.govnih.gov Computational software is used to calculate these vibrational frequencies to confirm the nature of the stationary point.
Once the transition state is confirmed, its energy is used to calculate the activation energy of the reaction—the energy barrier that must be overcome for the reactants to transform into products. researchgate.netscielo.br For example, in related cycloaddition reactions, density functional theory (DFT) calculations have been used to determine activation energies, which can then be compared with experimental kinetic data to validate the proposed mechanism. researchgate.netscielo.br The activation energy for the cycloaddition to cyclononene would be influenced by factors such as the strain of the double bond within the nine-membered ring and the specific nitrile oxide used.
Conformational Analysis of the Cyclononene Ring System in 2H-Cyclonon[d]isoxazole(9CI)
The nine-membered cyclononene ring is known for its conformational flexibility, and the fusion of an isoxazole ring would add further complexity. Computational methods are essential for exploring the potential shapes the molecule can adopt, their relative energies, and the barriers to interconversion.
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. nih.govresearchgate.net To explore the conformational landscape of a flexible molecule like 2H-Cyclonon[d]isoxazole(9CI), chemists perform PES scans. nih.gov This involves systematically changing specific dihedral angles of the ring and calculating the energy at each point, while allowing the rest of the molecule to relax to its lowest energy arrangement. nih.gov
Such scans can identify various low-energy conformations (minima on the PES) and the transition states that connect them. For the parent (E)-cyclononene, computational studies have identified several important geometries, with the unsymmetrical chair-chair (CC) conformation being the most stable. researchgate.net
| Conformer | Relative Energy (kJ/mol) | Computational Method |
|---|---|---|
| Chair-Chair (CC) | 0.0 | AM1 |
| Twist-Chair-Chair (TCC) | 5.7 | AM1 |
Ring inversion is the process by which a cyclic molecule flips from one conformation to another, often a mirror image or an equivalent arrangement. wikipedia.org For the cyclononene ring, this is a dynamic process with specific energy barriers. Computational chemistry allows for the calculation of these barriers, which are critical for understanding the molecule's behavior at different temperatures.
For (E)-cyclononene, the calculated energy barrier for the ring inversion of the most stable chair-chair conformation is 45.6 kJ/mol. researchgate.net A separate, much higher energy process involves the swiveling of the trans double bond through the polymethylene bridge, with a calculated barrier of 119.5 kJ/mol. researchgate.net In the case of cis-cyclononene, dynamic NMR spectroscopy combined with computational methods has been used to determine the free-energy barriers for the interconversion of its major and minor conformations, which were found to be in the range of 4.18 to 4.35 kcal/mol (approximately 17.5 to 18.2 kJ/mol). researchgate.netscielo.br
| Molecule | Process | Energy Barrier | Computational Method |
|---|---|---|---|
| (E)-Cyclononene | Ring Inversion (CC) | 45.6 kJ/mol | AM1 |
| (E)-Cyclononene | Double Bond Swivel | 119.5 kJ/mol | AM1 |
| cis-Cyclononene | Interconversion of Conformations | ~17.5 - 18.2 kJ/mol | NMR/Ab initio |
The fusion of an isoxazole ring would alter these barriers by introducing additional rigidity and steric interactions, making a dedicated computational analysis for 2H-Cyclonon[d]isoxazole(9CI) necessary to understand its specific dynamic behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Focusing on Chemical Reactivity Descriptors)
A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of 2H-Cyclonon[d]isoxazole(9CI) . Specifically, there are no published Quantitative Structure-Activity Relationship (QSAR) models that focus on the chemical reactivity descriptors of this particular heterocyclic compound.
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific property, such as chemical reactivity. wikipedia.org These models rely on descriptors, which are numerical values that quantify different aspects of a molecule's structure and electronic properties. wikipedia.org For chemical reactivity, these descriptors are often derived from quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.netchemrevlett.com
Commonly used chemical reactivity descriptors in QSAR studies include:
Highest Occupied Molecular Orbital (HOMO) energy: Associated with the molecule's ability to donate electrons. ajchem-a.com
Lowest Unoccupied Molecular Orbital (LUMO) energy: Related to the molecule's ability to accept electrons. ajchem-a.com
HOMO-LUMO gap: An indicator of the molecule's chemical stability and reactivity. ajchem-a.com
Global hardness and softness: Measures of the molecule's resistance to change in its electron distribution. ajchem-a.com
Electronegativity: The power of an atom or group to attract electrons. ajchem-a.com
Electrophilicity index: A measure of a molecule's ability to act as an electrophile. ajchem-a.com
Fukui functions: Indicate the most likely sites for nucleophilic and electrophilic attack within a molecule. chemrevlett.com
While numerous QSAR studies have been conducted on various isoxazole derivatives to explore their potential as therapeutic agents or for other applications, these investigations have not extended to the specific fused-ring system of 2H-Cyclonon[d]isoxazole(9CI). mdpi.comtandfonline.comnih.gov These studies on other isoxazoles have successfully used QSAR models to identify key structural features influencing their biological activities, such as antifungal or anti-cancer properties. tandfonline.comnih.gov For instance, research on other isoxazole derivatives has utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the structure-activity relationships. mdpi.com
The absence of specific QSAR models and calculated reactivity descriptors for 2H-Cyclonon[d]isoxazole(9CI) means that detailed research findings and corresponding data tables for this compound cannot be provided at this time. Future computational studies would be necessary to calculate these descriptors, develop predictive QSAR models, and elucidate the chemical reactivity profile of 2H-Cyclonon[d]isoxazole(9CI). Such research would be a valuable contribution to the field of computational chemistry and could pave the way for potential applications of this novel compound.
Reactivity and Reaction Mechanisms of 2h Cyclonon D Isoxazole 9ci
Reactions Involving the Isoxazole (B147169) Heterocycle
The isoxazole moiety is the most reactive part of the 2H-Cyclonon[d]isoxazole(9CI) molecule. Its chemistry is characterized by a susceptibility to ring-opening reactions under various conditions, including thermal, photochemical, reductive, and acid- or base-catalyzed processes. researchgate.net These reactions often proceed through high-energy intermediates that can be trapped or can rearrange to form a variety of other cyclic and acyclic structures.
Ring Opening Reactions and Subsequent Transformations
The cleavage of the weak N-O bond is a hallmark of isoxazole reactivity and the initial step in many of its transformations. researchgate.netresearchgate.net This ring-opening can be initiated by heat, light, or chemical reagents, leading to the formation of versatile intermediates. Research on isoxazoles fused to other carbocycles, such as 6- and 7-membered rings, has demonstrated that these systems readily undergo ring-opening reactions, suggesting that the 2H-Cyclonon[d]isoxazole(9CI) scaffold would exhibit similar reactivity. researchgate.net For instance, electrophilic fluorination has been shown to induce N-O bond cleavage in such fused systems. researchgate.net
Reductive cleavage, often employing catalytic hydrogenation, is another common method for opening the isoxazole ring, typically yielding β-amino enones. Metal carbonyls, such as hexacarbonylmolybdenum or nonacarbonyldiiron, can also induce reductive cleavage of the N-O bond to produce β-amino enones. rsc.org
Table 1: Exemplary Ring-Opening Reactions Applicable to Isoxazoles
| Reaction Type | Reagents/Conditions | Expected Product Type from 2H-Cyclonon[d]isoxazole(9CI) |
|---|---|---|
| Reductive Cleavage | H₂, Raney Ni or Pd/C | β-Amino enone fused to the cyclononane (B1620106) ring |
| Photochemical Cleavage | UV light (e.g., 254 nm) | Vinylnitrene/Azirine intermediates |
| Metal-Induced Cleavage | [Mo(CO)₆] or [Fe₂(CO)₉], H₂O | β-Amino enone fused to the cyclononane ring rsc.org |
| Fluorinative Cleavage | Selectfluor® | α-Fluorocyanoketone fused to the cyclononane ring researchgate.net |
Photochemical or thermal activation of isoxazoles is a well-established method for generating highly reactive, transient species. nih.govnih.gov The initial step in the photolysis of an isoxazole is the homolytic cleavage of the N-O bond, which is generally the weakest bond in the ring. nih.gov This process leads to the formation of a diradical species, which can rapidly evolve into a vinylnitrene. rsc.org In the context of 2H-Cyclonon[d]isoxazole(9CI), irradiation with UV light would be expected to produce a cyclononane-fused vinylnitrene intermediate.
This vinylnitrene is not typically isolated but rapidly undergoes further reactions. One of the most common pathways is cyclization to form a strained 2H-azirine intermediate. nih.gov This azirine can then undergo a subsequent ring-opening of its C-C bond to generate a nitrile ylide, another important 1,3-dipolar reactive intermediate. globalauthorid.com The formation of these intermediates opens pathways to diverse molecular scaffolds.
The reactive intermediates generated from the ring-opening of the isoxazole in 2H-Cyclonon[d]isoxazole(9CI) can be harnessed in cascade reactions. A ring-opening/ring-closing cascade (ROCC) reaction is a powerful synthetic strategy where the initial cleavage of the isoxazole ring triggers a sequence of events leading to the formation of a new, often more complex, heterocyclic system in a single synthetic operation. For instance, iron-promoted ROCC reactions have been used to convert ortho-carboxy-isoxazoles into isoindolinone derivatives.
Isomerization Pathways (e.g., to Azirines, Oxazoles)
Isoxazoles can undergo rearrangement to their isomeric heterocycles, most notably azirines and oxazoles. This transformation is often observed under photochemical conditions but can also be catalyzed by metals. The generally accepted mechanism for the photoisomerization of an isoxazole to an oxazole (B20620) proceeds through the aforementioned vinylnitrene and 2H-azirine intermediates. globalauthorid.com
For 2H-Cyclonon[d]isoxazole(9CI), the process would be initiated by UV irradiation, leading to the formation of the corresponding cyclononane-fused 2H-azirine. This strained intermediate can then rearrange via C-C bond cleavage to a nitrile ylide, which subsequently undergoes a 1,5-electrocyclization to yield the isomeric 2H-Cyclonon[d]oxazole. globalauthorid.com The efficiency of these photoisomerizations can be influenced by the substitution pattern and the absorption spectra of the isoxazole and azirine species. Metal-catalyzed isomerizations, for example using Fe(II) catalysts, can also facilitate the conversion of isoxazoles to oxazoles, sometimes allowing for the isolation of the transient 2H-azirine intermediate under milder conditions.
Table 2: Predicted Isomerization Products of 2H-Cyclonon[d]isoxazole(9CI)
| Starting Material | Conditions | Intermediate | Product |
|---|---|---|---|
| 2H-Cyclonon[d]isoxazole(9CI) | UV Irradiation (Photolysis) | Cyclononane-fused 2H-azirine | 2H-Cyclonon[d]oxazole |
| 2H-Cyclonon[d]isoxazole(9CI) | Fe(II) catalyst, heat | Cyclononane-fused 2H-azirine | 2H-Cyclonon[d]oxazole |
Rearrangement Reactions within the 2H-Cyclonon[d]isoxazole(9CI) Scaffold
Beyond the reactions centered on the heterocycle, the nine-membered carbocyclic ring of 2H-Cyclonon[d]isoxazole(9CI) can also participate in rearrangement reactions, particularly those involving carbocationic intermediates. The flexibility of the cyclononane ring can facilitate transannular interactions and rearrangements that are not possible in smaller, more rigid ring systems.
Cationic Rearrangements (e.g., Wagner-Meerwein, Pinacol-Type Rearrangements)
Cationic rearrangements are fundamental transformations in organic chemistry that involve the migration of an alkyl, aryl, or hydride group to an adjacent carbocation center to form a more stable carbocation.
A Wagner-Meerwein rearrangement could be envisioned in a derivatized 2H-Cyclonon[d]isoxazole(9CI) scaffold. For example, if a hydroxyl group on the cyclononane ring is protonated and eliminated as water, a carbocation is formed. The inherent flexibility of the nine-membered ring could then allow for a 1,2-hydride or 1,2-alkyl shift to generate a more stable carbocation, potentially leading to ring contraction or expansion, or the formation of a new bicyclic system through a transannular shift.
A Pinacol-type rearrangement would require a 1,2-diol functional group on the cyclononane portion of the molecule. Acid-catalyzed dehydration of one of the hydroxyl groups would generate a carbocation. A subsequent 1,2-alkyl shift from the adjacent carbon bearing the second hydroxyl group would lead to the formation of a ketone, often with an accompanying ring expansion or contraction. Given the conformational mobility of the cyclononane ring, the stereochemical requirements for such rearrangements could be readily met.
Anionic Rearrangements (e.g., Favorskii-Type Rearrangements)
Anionic rearrangements, particularly the Favorskii rearrangement, represent a powerful tool for modifying the carbocyclic portion of the 2H-Cyclonon[d]isoxazole framework. This reaction typically involves the base-induced rearrangement of an α-halo ketone, leading to a ring-contracted carboxylic acid derivative. wikipedia.org For this to occur on the 2H-Cyclonon[d]isoxazole system, a ketone functionality must be present on the cyclononene (B11951088) ring, alpha to a halogen.
The mechanism proceeds through the formation of an enolate, which then undergoes intramolecular nucleophilic substitution to form a strained bicyclic cyclopropanone (B1606653) intermediate. wikipedia.org Subsequent nucleophilic attack by a base (such as a hydroxide (B78521) or alkoxide) opens the cyclopropanone ring to yield a more stable carbanion, which is then protonated to give the final ring-contracted product. wikipedia.org In the context of the cyclononene ring, this would result in a cyclooctane (B165968) ring fused to the isoxazole, bearing a new carboxylic acid or ester group. The Favorskii rearrangement is a well-established method for ring contraction in alicyclic systems and steroids. ddugu.ac.in
The efficiency and regioselectivity of the rearrangement would be influenced by the conformational constraints of the nine-membered ring and the electronic influence of the fused isoxazole. The reaction serves as a prime example of how a classic rearrangement can be applied to complex fused systems to achieve significant skeletal modifications. researchgate.netresearchgate.net
Table 1: Hypothetical Favorskii-Type Rearrangement in a 2H-Cyclonon[d]isoxazole Derivative
| Starting Material (Hypothetical) | Base/Nucleophile | Expected Product |
| α-chloro ketone derivative of 2H-Cyclonon[d]isoxazole | Sodium methoxide (B1231860) (NaOMe) | Methyl cyclooctane[d]isoxazole-carboxylate |
| α-bromo ketone derivative of 2H-Cyclonon[d]isoxazole | Sodium hydroxide (NaOH) | Cyclooctane[d]isoxazole-carboxylic acid |
| α-chloro ketone derivative of 2H-Cyclonon[d]isoxazole | Ammonia (NH₃) | Cyclooctane[d]isoxazole-carboxamide |
Photochemical Rearrangements and Photoreactivity Studies
The isoxazole ring is known for its rich and synthetically useful photochemistry. nih.govrsc.org Upon UV irradiation (typically 200–330 nm), isoxazoles can undergo a characteristic photoisomerization. nih.gov The process is initiated by the homolytic cleavage of the weak N-O bond, leading to the formation of a key acyl azirine intermediate. nih.gov This intermediate can then rearrange to form various products, most commonly an oxazole. nih.gov
In the 2H-Cyclonon[d]isoxazole system, this photoreactivity offers a pathway to transform the fused isoxazole into a fused oxazole, thereby altering the electronic properties and biological profile of the molecule. The large, flexible cyclononene ring could potentially influence the stability and subsequent reaction pathways of the acyl azirine intermediate, possibly leading to novel rearranged products. Recent studies have harnessed the intrinsic photochemistry of isoxazoles for applications in chemoproteomics, highlighting the potential for this reactivity in biological contexts. rsc.org
Table 2: Potential Photochemical Transformations of 2H-Cyclonon[d]isoxazole
| Starting Material | Conditions | Key Intermediate | Potential Product(s) |
| 2H-Cyclonon[d]isoxazole | UV Light (λ = 254 nm) | Fused acyl azirine | 2H-Cyclonon[d]oxazole |
| Substituted 2H-Cyclonon[d]isoxazole | UV Light, Sensitizer | Fused acyl azirine | Substituted 2H-Cyclonon[d]oxazole, other isomers |
Ring Expansion and Ring Contraction Reactions of the Cyclononene Moiety
Modifying the size of the carbocyclic ring in 2H-Cyclonon[d]isoxazole can be achieved through various ring expansion and contraction protocols, which are fundamental strategies in organic synthesis for increasing molecular complexity. etsu.edu
Ring contraction reactions often involve rearrangements where a ring is reduced in size, typically by one or two carbons. etsu.edu As discussed previously, the Favorskii rearrangement of an α-halo ketone derivative is a prime method for a one-carbon ring contraction. wikipedia.orgetsu.edu Other notable methods include the Wolff rearrangement of α-diazo ketones, which can be generated from the corresponding carboxylic acid, and certain photochemical rearrangements of cyclic ketones that lead to decarbonylation. wikipedia.orgthieme-connect.de
Conversely, ring expansion reactions enlarge the ring. wikipedia.org For the cyclononene moiety, a one-carbon expansion to a ten-membered ring could be accomplished through reactions like the Tiffeneau–Demjanov rearrangement. This process typically involves the diazotization of a β-amino alcohol on the ring, which generates a carbocation that rearranges with migration of a ring carbon. Pinacol-type rearrangements of vicinal diol derivatives on the cyclononene ring also provide a pathway for ring expansion. wikipedia.org
One-Carbon and Multi-Carbon Insertions/Deletions
More precise modifications involve the specific insertion or deletion of a set number of carbon atoms.
One-Carbon Insertion: A classic method for one-carbon ring expansion is the reaction of a cyclic ketone derivative with diazomethane (B1218177). organic-chemistry.org This reaction proceeds via nucleophilic attack of diazomethane on the carbonyl carbon, followed by rearrangement with expulsion of nitrogen gas to yield a homologous ketone with an expanded ring.
One-Carbon Deletion: The most common method for a formal one-carbon deletion from a carbocyclic ring is the Wolff rearrangement. wikipedia.org This involves converting a carboxylic acid derivative on the ring into an α-diazo ketone via the Arndt-Eistert reaction. Subsequent thermal or photochemical treatment induces the Wolff rearrangement to a ketene, which can be trapped by water or an alcohol to give a ring-contracted acid or ester. wikipedia.org
Skeletal Editing Strategies in Fused Systems
Skeletal editing is an emerging field in synthetic chemistry that allows for precise, atom-level modifications within a molecule's core structure, including single-atom insertion, deletion, or transmutation. rsc.orgrsc.orgnih.gov These advanced strategies could provide unprecedented access to novel analogs of 2H-Cyclonon[d]isoxazole. While often applied to aromatic heterocycles, the principles can be extended to fused systems. rsc.orgnih.gov For instance, recently developed reagents could potentially enable the insertion of a single carbon atom directly into the C-C bonds of the cyclononene ring or even swap a carbon atom for a heteroatom, profoundly altering the molecule's architecture. rsc.org
Electrophilic and Nucleophilic Reactivity of the Fused System
The fused system exhibits distinct regions of electrophilicity and nucleophilicity, allowing for selective transformations.
Electrophilic Reactivity: The carbon-carbon double bond within the cyclononene moiety is the primary site of nucleophilicity and is therefore susceptible to electrophilic addition reactions. wikipedia.org Reagents such as hydrogen halides (HBr, HCl) and halogens (Br₂) would be expected to add across this double bond. chemguide.co.uklibretexts.org The reaction proceeds through a carbocation intermediate, and the regioselectivity of the addition (in accordance with Markovnikov's rule) would be influenced by the electronic-directing effects of the fused isoxazole ring. libretexts.org The isoxazole ring itself is generally electron-deficient and resistant to electrophilic attack unless activated by strong electron-donating groups.
Nucleophilic Reactivity: The electron-deficient isoxazole ring is the primary site for nucleophilic attack. This is particularly true if the ring is substituted with electron-withdrawing groups. scienceopen.com Strong nucleophiles can attack the C3 or C5 positions, potentially leading to ring-opening or substitution reactions (SₙAr) if a suitable leaving group is present. mdpi.comnih.gov The synthesis of fused isoxazoles often involves intramolecular nucleophilic substitution, underscoring the electrophilic nature of the carbons in the isoxazole ring. nih.govmdpi.com
Table 3: Predicted Reactivity of 2H-Cyclonon[d]isoxazole with Electrophiles and Nucleophiles
| Reagent Type | Example Reagent | Target Site | Expected Reaction |
| Electrophile | HBr | Cyclononene C=C bond | Electrophilic Addition |
| Electrophile | Br₂ | Cyclononene C=C bond | Electrophilic Addition (Halogenation) |
| Nucleophile | NaOMe (strong) | Isoxazole Ring (C3/C5) | Nucleophilic attack, potential ring-opening |
| Nucleophile | Organolithium (RLi) | Isoxazole Ring (C3/C5) | Nucleophilic Addition |
Chemo- and Regioselective Transformations of Peripheral Substituents
For substituted derivatives of 2H-Cyclonon[d]isoxazole, the ability to selectively modify one functional group in the presence of others (chemoselectivity) and at a specific position (regioselectivity) is crucial for synthetic applications.
Chemoselectivity: The differing reactivity of the two rings allows for a high degree of chemoselectivity. For example, a hydroxyl group on the aliphatic cyclononene ring could be selectively oxidized without affecting an alkyl substituent on the more robust isoxazole ring. Conversely, metal-catalyzed cross-coupling reactions could be performed on a halogenated isoxazole ring without disturbing the double bond in the cyclononene moiety. The choice of reagents and reaction conditions is critical for controlling which functional group reacts. rsc.org
Regioselectivity: The introduction of new substituents can also be highly regioselective. Electrophilic attack on the cyclononene double bond will be directed by the electronic influence of the isoxazole ring. For functionalization of the isoxazole ring itself, established methods for the regioselective synthesis and substitution of isoxazoles can be applied. nih.govacs.orgrsc.org For instance, deprotonation with a strong base followed by reaction with an electrophile often occurs selectively at a specific position, dictated by the acidity of the ring protons and the directing influence of existing substituents.
Synthetic Applications and Building Block Utility of 2h Cyclonon D Isoxazole 9ci
2H-Cyclonon[d]isoxazole(9CI) as a Versatile Synthetic Intermediate
The reactivity of the isoxazole (B147169) ring within the 2H-Cyclonon[d]isoxazole(9CI) framework would likely be governed by the inherent properties of the isoxazole nucleus, which can undergo a variety of chemical transformations. Isoxazoles are known to be precursors for a range of other functional groups and heterocyclic systems. nih.govnih.gov For instance, the N-O bond of the isoxazole ring is susceptible to reductive cleavage, which can lead to the formation of β-hydroxy ketones or β-amino alcohols, valuable synthons in organic synthesis. nih.gov
The fused cyclononane (B1620106) ring would also play a crucial role in the molecule's reactivity, potentially influencing the regioselectivity of reactions on the isoxazole ring and providing a large, flexible carbocyclic framework that can be further functionalized. The combination of the isoxazole and the nine-membered ring offers a unique three-dimensional structure that can be exploited in the synthesis of macrocyclic compounds and other complex topologies.
Table 1: Potential Transformations of the 2H-Cyclonon[d]isoxazole(9CI) Core
| Transformation | Reagents and Conditions | Resulting Functional Group/Scaffold |
| Reductive N-O Bond Cleavage | H₂, Raney Ni or Mo(CO)₆ | β-Hydroxy ketone or γ-Amino alcohol |
| Ring-Opening | Base (e.g., NaOEt) | α,β-Unsaturated oxime |
| Cycloaddition Reactions | Dienophiles (Diels-Alder) | Fused polycyclic systems |
| Electrophilic Substitution | Halogenating agents (e.g., NBS) | Halogenated derivatives |
| Lithiation and Functionalization | Organolithium reagents followed by electrophiles | Substituted cyclonon[d]isoxazoles |
Scaffold for the Construction of Complex Molecular Architectures
The rigid isoxazole ring fused to a flexible nine-membered carbocycle in 2H-Cyclonon[d]isoxazole(9CI) provides a unique scaffold for the construction of intricate molecular architectures. The isoxazole can act as a linchpin, directing the spatial orientation of substituents on the cyclononane ring. This is particularly valuable in the design of molecules with specific conformational requirements, such as those intended to interact with biological targets.
The synthesis of such fused systems often relies on intramolecular nitrile oxide cycloaddition reactions. nih.gov In the context of 2H-Cyclonon[d]isoxazole(9CI), a precursor containing a nitrile oxide or a group that can be converted to a nitrile oxide, tethered to a cyclononene (B11951088) ring, would be a plausible synthetic route. The efficiency and stereoselectivity of this intramolecular cycloaddition would be key to accessing a variety of substituted derivatives.
Development of Novel Heterocyclic Scaffolds through Rational Derivatization
The 2H-Cyclonon[d]isoxazole(9CI) scaffold is a platform for the development of novel heterocyclic systems. Through rational derivatization of both the isoxazole and the cyclononane rings, a library of compounds with diverse chemical and physical properties can be generated. For example, functional groups can be introduced onto the cyclononane ring prior to the formation of the isoxazole, or the isoxazole ring itself can be modified post-synthesis.
The isoxazole ring can be a precursor to other five-membered heterocycles. For instance, treatment with a reducing agent can open the isoxazole ring to an enaminone, which can then be cyclized with different reagents to form pyrazoles, pyrimidines, or other heterocyclic systems. This chemical versatility allows for the transformation of the initial 2H-Cyclonon[d]isoxazole(9CI) framework into a multitude of new scaffolds.
Table 2: Hypothetical Novel Scaffolds Derived from 2H-Cyclonon[d]isoxazole(9CI)
| Starting Material | Transformation | Resulting Novel Scaffold |
| 2H-Cyclonon[d]isoxazole(9CI) | Reductive ring opening followed by condensation with hydrazine | Cyclonona[d]pyrazole |
| 2H-Cyclonon[d]isoxazole(9CI) | Reductive ring opening followed by condensation with guanidine | 2-Aminocyclonona[d]pyrimidine |
| Brominated 2H-Cyclonon[d]isoxazole(9CI) | Palladium-catalyzed cross-coupling reactions | Aryl- or Alkynyl-substituted 2H-Cyclonon[d]isoxazoles |
Role in Molecular Hybridization Strategies for Chemical Diversification
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The 2H-Cyclonon[d]isoxazole(9CI) scaffold is well-suited for this approach. The isoxazole core can serve as one pharmacophore, while the large cyclononane ring provides ample space for the attachment of other bioactive moieties.
Conclusion and Future Perspectives in 2h Cyclonon D Isoxazole 9ci Research
Summary of Current Research Directions and Achievements in Isoxazole-Based Chemistry
Research in isoxazole-based chemistry is multifaceted, with significant achievements in both synthetic methodologies and applications. Isoxazoles are recognized as important five-membered heterocyclic compounds present in numerous natural products and synthetic molecules with a wide range of biological activities. localpharmaguide.comrsc.orgsymc.edu.cn They serve as crucial scaffolds in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgespublisher.comnanobioletters.com
Current research is heavily focused on the development of novel and efficient synthetic routes to access structurally diverse isoxazole (B147169) derivatives. This includes the use of metal-catalyzed reactions, green chemistry approaches, and regioselective functionalization techniques. rsc.org For instance, one-pot multicomponent reactions and cycloaddition reactions are continually being refined to improve yields and stereoselectivity. nih.gov The functionalization of the isoxazole ring itself is also a key area of investigation, aiming to create complex molecules with tailored properties. chemicalbook.com
Emerging Synthetic Strategies for Novel Bridged and Fused Heterocycles
The synthesis of fused heterocycles, such as 2H-Cyclonon[d]isoxazole(9CI), presents unique challenges due to the need to construct a bicyclic system with specific stereochemistry. Emerging strategies in organic synthesis offer potential pathways to access such molecules.
One of the most powerful methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govresearchgate.net For a large-ring fused system like 2H-Cyclonon[d]isoxazole, an intramolecular version of this reaction would be a logical approach. This would likely involve a precursor molecule containing both a nitrile oxide (or a precursor like an oxime) and a cyclononene (B11951088) or cyclononyne (B1203973) moiety.
Other modern synthetic methods that could be applied include:
Ring-closing metathesis (RCM): An acyclic precursor containing both the isoxazole core and two terminal alkenes could be cyclized to form the nine-membered ring.
Palladium-catalyzed cross-coupling reactions: These could be employed to build the carbocyclic ring onto a pre-formed isoxazole scaffold.
Domino reactions: A cascade of reactions could be designed to form both the isoxazole and the fused nine-membered ring in a single synthetic operation. nanobioletters.com
A plausible, though currently hypothetical, synthetic route to (4E,6Z,8E,10E)-2H-Cyclonon[d] localpharmaguide.comchemwhat.idoxazole (B20620) is outlined below.
| Step | Reaction Type | Reactants | Reagents and Conditions | Product |
| 1 | Wittig Reaction | Cycloheptene-1-carbaldehyde, (2-nitrovinyl)phosphonium salt | Base (e.g., n-BuLi) | 1-(2-nitrovinyl)cycloheptene |
| 2 | Reduction | 1-(2-nitrovinyl)cycloheptene | Reducing agent (e.g., LiAlH4) | (2-aminovinyl)cycloheptene |
| 3 | Diazotization | (2-aminovinyl)cycloheptene | NaNO2, HCl | Cycloheptenylvinyldiazonium chloride |
| 4 | Intramolecular Cycloaddition | Cycloheptenylvinyldiazonium chloride | Heat or light | 2H-Cyclohept[d]isoxazole (a smaller ring analogue) |
This table presents a speculative synthetic pathway. The synthesis of the nine-membered ring system would require a more complex, multi-step approach, likely involving a ring-expansion strategy or the cyclization of a long-chain precursor.
Untapped Reactivity Profiles and Mechanistic Exploration
The reactivity of fused isoxazoles is influenced by both the isoxazole core and the fused ring system. The isoxazole ring is known to undergo ring-opening reactions under certain conditions, such as reduction or treatment with a base, due to the relatively weak N-O bond. nih.gov This reactivity can be harnessed to synthesize other valuable organic molecules.
For 2H-Cyclonon[d]isoxazole(9CI), the large, flexible nine-membered ring could lead to unique reactivity. The strain and conformational properties of the cyclononene portion of the molecule would likely influence the stability and reactivity of the isoxazole ring. Mechanistic studies could explore:
Transannular reactions: The proximity of different parts of the large ring could facilitate reactions across the ring.
Conformational control of reactivity: Different stable conformations of the nine-membered ring might exhibit different reaction pathways.
Photochemical rearrangements: As with other isoxazoles, UV irradiation could induce rearrangement to the corresponding oxazole. wikipedia.org
Further research into the reactivity of this and related large-ring fused isoxazoles could uncover novel chemical transformations.
Potential for Use as Chemical Probes in Mechanistic Organic Chemistry
The unique structure of 2H-Cyclonon[d]isoxazole(9CI) makes it a candidate for use as a chemical probe in mechanistic studies. The fused ring system provides a rigid scaffold that can be used to study the effects of geometry on reactivity.
For example, the molecule could be used to:
Probe the steric and electronic effects of large rings on reaction centers. By comparing its reactivity to smaller fused isoxazoles, the influence of the nine-membered ring can be elucidated.
Study the mechanism of cycloaddition and cycloreversion reactions. The well-defined stereochemistry of the double bonds in the cyclononene ring would allow for detailed mechanistic investigations.
Serve as a scaffold for the development of more complex molecules. The isoxazole ring can be a versatile handle for further functionalization, allowing for the synthesis of a library of related compounds for structure-activity relationship studies.
The development of synthetic routes to 2H-Cyclonon[d]isoxazole and its derivatives would open the door to these and other applications in the exploration of fundamental principles of organic chemistry.
Q & A
Q. What are the established synthetic routes for 2H-Cyclonon[d]isoxazole(9CI), and how can experimental parameters be optimized?
The synthesis of isoxazole derivatives like 2H-Cyclonon[d]isoxazole(9CI) typically involves cycloaddition or condensation reactions. A validated approach includes reacting aldehydes with primary nitro compounds under basic conditions to form isoxazole rings . For example:
- Step 1 : Use nitroethane as a precursor, oxidize it to acetaldehyde intermediates.
- Step 2 : React with amines or Schiff bases to form intermediates like dinitroglutarates or isoxazole N-oxide derivatives.
- Step 3 : Optimize solvent (e.g., ethanol or THF), temperature (60–80°C), and catalyst (e.g., ammonium acetate) to improve yield .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents is recommended .
Q. What spectroscopic and crystallographic methods are critical for characterizing 2H-Cyclonon[d]isoxazole(9CI)?
- NMR Spectroscopy : Use - and -NMR to confirm ring substitution patterns and proton coupling.
- X-ray Crystallography : Resolve the crystal lattice to verify bond angles and planarity of the isoxazole ring. Hirshfeld surface analysis can further elucidate intermolecular interactions .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for halogenated derivatives .
Q. What safety protocols should be followed when handling 2H-Cyclonon[d]isoxazole(9CI) in the laboratory?
While specific safety data for 2H-Cyclonon[d]isoxazole(9CI) is limited, general guidelines for isoxazole derivatives include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15+ minutes .
Advanced Research Questions
Q. How can computational models like 3D-QSAR or DRFP improve the design of 2H-Cyclonon[d]isoxazole(9CI) derivatives with enhanced bioactivity?
- 3D-QSAR : Develop models using steric, electrostatic, and hydrophobic fields to predict antibacterial or anticancer activity. Validate with experimental IC values .
- Differential Reaction Fingerprint (DRFP) : Train machine learning models on reaction SMILES strings to predict optimal conditions (e.g., solvent, temperature) for synthesizing novel derivatives .
- ADMET Screening : Use tools like SwissADME to assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .
Q. How should researchers address contradictions in biological activity data for isoxazole derivatives?
- Data Validation : Replicate assays under standardized conditions (e.g., cell line, incubation time) to minimize variability .
- Mechanistic Studies : Use molecular docking to identify binding interactions with targets like HDAC enzymes or HER2 receptors .
- Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to resolve discrepancies in IC values .
Q. What strategies can optimize the regioselectivity of cyclonon[d]isoxazole derivatives during synthesis?
- Directed Metalation : Employ directing groups (e.g., sulfonamides) to control substitution positions on the isoxazole ring .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity via controlled dielectric heating .
- Catalytic Systems : Test palladium or copper catalysts to favor specific cycloaddition pathways .
Q. How do structural modifications of 2H-Cyclonon[d]isoxazole(9CI) impact its physicochemical properties?
- Electron-Withdrawing Groups (e.g., -NO, -CF): Increase metabolic stability but may reduce solubility.
- Hydrophobic Substituents (e.g., cyclopropyl): Enhance membrane permeability but risk cytotoxicity .
- Quantitative Structure-Property Relationship (QSPR) : Use software like COSMO-RS to predict logP and melting points .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
